Chemical structure of 1-Bromo-4-nitroisoquinoline
Chemical structure of 1-Bromo-4-nitroisoquinoline
An In-depth Technical Guide to 1-Bromo-4-nitroisoquinoline: Structure, Synthesis, and Synthetic Utility
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Bromo-4-nitroisoquinoline, a key heterocyclic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthetic pathways, reactivity, and potential applications, grounding all claims in established scientific literature.
Introduction and Core Molecular Profile
1-Bromo-4-nitroisoquinoline (CAS No. 182184-81-2) is a substituted isoquinoline derivative featuring two critical functional groups: a bromine atom at the C1 position and a nitro group at the C4 position.[1] This specific arrangement of substituents on the isoquinoline scaffold makes it a valuable and versatile building block in organic synthesis. The isoquinoline nucleus is a common motif in a wide array of pharmacologically active compounds and natural products, and the presence of orthogonally reactive bromo and nitro groups allows for sequential and selective chemical transformations.
The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and is a key handle for transition-metal-catalyzed cross-coupling reactions.[2][3] Simultaneously, the electron-withdrawing nitro group significantly influences the electronic properties of the heterocyclic ring system and can be readily reduced to an amino group, providing a gateway for further derivatization.[2][3] This dual functionality is invaluable for constructing diverse molecular libraries and synthesizing complex target molecules in drug discovery and materials science.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 1-Bromo-4-nitroisoquinoline | N/A |
| CAS Number | 182184-81-2 | [1] |
| Molecular Formula | C₉H₅BrN₂O₂ | [1][4] |
| Molecular Weight | 253.05 g/mol | [1] |
| Appearance | Expected to be a solid | [5] |
| SMILES | O=[O-] | [1] |
| InChI Key | N/A (Not readily available) | N/A |
Synthesis and Mechanistic Rationale
The synthesis of 1-Bromo-4-nitroisoquinoline is not widely documented as a standard procedure. However, a logical synthetic approach can be devised from its parent heterocycles, 4-bromoisoquinoline or 1-chloroisoquinoline, based on established electrophilic aromatic substitution principles. A plausible pathway involves the nitration of a suitable bromoisoquinoline precursor.
Proposed Synthetic Pathway: Nitration of 4-Bromoisoquinoline
The introduction of a nitro group onto the isoquinoline ring is an electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents and the inherent electronic nature of the isoquinoline ring. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Causality of Experimental Design:
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Choice of Reagents : A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective method for generating the nitronium ion, the active electrophile required for nitration. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form NO₂⁺.
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Reaction Conditions : The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the nitration and to minimize the formation of side products. The electron-withdrawing effect of the bromine atom and the deactivating nature of the pyridine ring in isoquinoline necessitate carefully controlled conditions to achieve selective nitration.
Illustrative Experimental Protocol
This protocol is a representative example based on general nitration procedures for related heterocyclic systems and should be optimized for specific laboratory conditions.
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Preparation : To a stirred solution of 4-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice-salt bath.
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Nitration : Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction vessel, ensuring the internal temperature does not exceed 5-10 °C. The slow addition is critical to control the reaction rate and prevent over-nitration.
-
Reaction Monitoring : Stir the reaction mixture at 0-5 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up : Carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and precipitates the product.
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Neutralization and Extraction : Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to a pH of ~8-9. The crude product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
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Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 1-Bromo-4-nitroisoquinoline.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 1-Bromo-4-nitroisoquinoline.
Spectroscopic and Structural Characterization
The structural elucidation of 1-Bromo-4-nitroisoquinoline relies on standard spectroscopic techniques. While specific experimental data is not publicly available, a theoretical analysis based on the structure provides a reliable prediction of its spectral characteristics.[6]
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the nitro-bearing ring will be shifted downfield due to the strong electron-withdrawing effect of the NO₂ group. The proton at C3, being adjacent to the nitrogen and deshielded by the nitro group, would likely be one of the most downfield signals.
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¹³C NMR Spectroscopy : The carbon NMR spectrum should display nine signals for the nine distinct carbon atoms. The C1 and C4 carbons, directly attached to the bromine and nitro groups respectively, will show characteristic chemical shifts. The C1 bearing the bromine will be influenced by the heavy atom effect, while the C4 attached to the nitro group will be significantly deshielded.
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group, typically appearing as two distinct peaks around 1550-1500 cm⁻¹ (asymmetric stretching) and 1360-1300 cm⁻¹ (symmetric stretching). Other key signals would include C=N and C=C stretching vibrations of the aromatic system (1600-1450 cm⁻¹) and the C-Br stretching frequency (typically below 700 cm⁻¹).
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Mass Spectrometry (MS) : The mass spectrum should show a characteristic molecular ion (M⁺) peak cluster due to the presence of the bromine atom, with two peaks of nearly equal intensity at m/z 252 and 254, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4]
Reactivity and Synthetic Utility
The synthetic value of 1-Bromo-4-nitroisoquinoline stems from its two distinct reactive sites, which can be addressed selectively.
A. Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C1 position is highly activated towards nucleophilic substitution. The electron-withdrawing nitro group at C4, coupled with the inherent electron deficiency of the C1 position adjacent to the ring nitrogen, makes the C-Br bond susceptible to attack by various nucleophiles (e.g., amines, alkoxides, thiols). This reaction is a cornerstone for introducing a wide range of functional groups at this position.
B. Palladium-Catalyzed Cross-Coupling Reactions
The C1-Br bond is an ideal handle for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:
-
Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Heck Coupling : Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.
These reactions are fundamental in modern organic synthesis for building molecular complexity.[3]
C. Reduction of the Nitro Group
The nitro group at C4 can be selectively reduced to an amine (NH₂) using various established methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation yields 1-bromo-4-aminoisoquinoline, a versatile intermediate where the newly formed amino group can undergo a host of reactions, including acylation, alkylation, diazotization, and further cross-coupling.
Reactivity Pathways Diagram
Caption: Key synthetic transformations of 1-Bromo-4-nitroisoquinoline.
Applications in Research and Drug Development
While specific applications of 1-Bromo-4-nitroisoquinoline are not extensively reported, its structure makes it an analog of intermediates used in several key research areas.
-
Medicinal Chemistry : The indenoisoquinoline scaffold, which can be accessed from isoquinoline precursors, is a known framework for developing topoisomerase I inhibitors used as anticancer agents.[7] The functional handles on 1-Bromo-4-nitroisoquinoline allow for the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of a library of derivatives with diverse substituents at the C1 and C4 positions.
-
Agrochemicals : Substituted nitroaromatic and bromoaromatic compounds are foundational intermediates in the synthesis of novel pesticides, herbicides, and fungicides.[2][3] The reactivity of this molecule allows for the fine-tuning of biological activity required for developing effective crop protection agents.[2][3]
-
Materials Science : The rigid, planar isoquinoline core, combined with the potential for extended conjugation through cross-coupling reactions, makes this compound a candidate for synthesizing novel organic electronic materials, dyes, and pigments.[2]
Safety and Handling
Based on related compounds like 1-bromo-4-nitrobenzene and other bromoisoquinolines, 1-Bromo-4-nitroisoquinoline should be handled with care.[8][9] It is expected to be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[1][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
- Vertex AI Search. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.
- Vertex AI Search. (n.d.). 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation.
- Stenutz. (n.d.). 1-bromo-4-nitrobenzene.
- Sigma-Aldrich. (n.d.). 1-Bromoisoquinoline 95 1532-71-4.
- PubChem. (n.d.). 4-bromo-1-nitro-isoquinoline (C9H5BrN2O2).
- BLD Pharm. (n.d.). 182184-81-2|4-Bromo-1-nitroisoquinoline.
- PubChem. (n.d.). 1-Bromoisoquinoline | C9H6BrN | CID 640963.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-nitrobenzene 99 586-78-7.
- PubChem. (n.d.). 4-Bromoisoquinoline | C9H6BrN | CID 73743.
- PubMed. (2015). Discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- Fisher Scientific. (2014). SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene.
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